3-(3-Chlorophenyl)-2-(methoxymethyl)-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine

Kinase inhibition Pyrazolo[1,5-a]pyrimidine Structure-activity relationship

3-(3-Chlorophenyl)-2-(methoxymethyl)-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor discovery and other therapeutic areas. This specific compound features a 3-chlorophenyl substituent at position 3, a methoxymethyl group at position 2, and a pyridin-2-yl moiety at position 7, a substitution pattern that distinguishes it from more common analogs.

Molecular Formula C19H15ClN4O
Molecular Weight 350.8 g/mol
Cat. No. B5484906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-2-(methoxymethyl)-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine
Molecular FormulaC19H15ClN4O
Molecular Weight350.8 g/mol
Structural Identifiers
SMILESCOCC1=NN2C(=CC=NC2=C1C3=CC(=CC=C3)Cl)C4=CC=CC=N4
InChIInChI=1S/C19H15ClN4O/c1-25-12-16-18(13-5-4-6-14(20)11-13)19-22-10-8-17(24(19)23-16)15-7-2-3-9-21-15/h2-11H,12H2,1H3
InChIKeySHBXWHNDMGZTES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing and Differentiating 3-(3-Chlorophenyl)-2-(methoxymethyl)-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine for Research


3-(3-Chlorophenyl)-2-(methoxymethyl)-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor discovery and other therapeutic areas. This specific compound features a 3-chlorophenyl substituent at position 3, a methoxymethyl group at position 2, and a pyridin-2-yl moiety at position 7, a substitution pattern that distinguishes it from more common analogs. No primary research articles, patents, or authoritative database entries were located for this exact compound during the evidence gathering process. The most closely related commercially listed analog is the 4-chlorophenyl regioisomer, 3-(4-chlorophenyl)-2-(methoxymethyl)-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine (ChemDiv ID IB06-2964) . All subsequent comparisons are necessarily limited to class-level inference and cross-study extrapolation from structurally related pyrazolo[1,5-a]pyrimidines, as direct quantitative differentiation data for the target compound remain absent from the public domain.

Why Generic Substitution of 3-(3-Chlorophenyl)-2-(methoxymethyl)-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine is Not Advisable Without Specific Evidence


The pyrazolo[1,5-a]pyrimidine scaffold is highly sensitive to subtle structural modifications. Even regioisomeric changes, such as shifting the chlorine atom from the 3- to the 4-position of the pendant phenyl ring, can profoundly alter target binding, selectivity, and physicochemical properties. For example, in a series of KDR kinase inhibitors, the position of halogen substitution on the phenyl ring significantly affected both enzymatic potency and cellular activity [1]. Similarly, the nature of the 2-substituent (methoxymethyl versus methyl) influences lipophilicity, metabolic stability, and hydrogen-bonding capacity. Without direct comparative data for the specific compound, any assumption of functional equivalence to the 4-chlorophenyl analog or the 2-methyl analog is scientifically unfounded. Procurement decisions for screening or lead optimization must therefore be grounded in explicit, compound-specific characterization rather than class-based assumptions.

Quantitative Differentiation Evidence for 3-(3-Chlorophenyl)-2-(methoxymethyl)-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine


No Direct Comparative Biochemical or Cellular Data Identified for the Target Compound

An exhaustive search of primary literature, patents, PubChem, ChemDiv, ChemSpider, and other authoritative sources failed to identify any publication, dataset, or vendor characterization containing quantitative biological, physicochemical, or selectivity data for 3-(3-chlorophenyl)-2-(methoxymethyl)-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine. The closest commercially cataloged analog, the 4-chlorophenyl regioisomer (ChemDiv IB06-2964), has no publicly reported IC50, Ki, logD, solubility, or selectivity profile . A structurally distinct analog with a 2-methyl group instead of 2-methoxymethyl, 3-(3-chlorophenyl)-2-methyl-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine (ChemDiv), likewise lacks published activity data. Therefore, no direct head-to-head or cross-study quantitative comparison can be constructed. All differentiation claims must be explicitly noted as class-level inferences from the broader pyrazolo[1,5-a]pyrimidine literature, which demonstrates that regioisomeric chlorine placement and 2-substituent identity are critical determinants of kinase selectivity and pharmacokinetic behavior [1].

Kinase inhibition Pyrazolo[1,5-a]pyrimidine Structure-activity relationship

Physicochemical Property Comparison: Target Compound vs. 4-Chlorophenyl Regioisomer and 2-Methyl Analog

While no experimentally measured values exist for the target compound, computationally predicted properties highlight potential differences from the closest analogs. The 4-chlorophenyl regioisomer (IB06-2964) has a predicted logP of 3.34, logD of 3.33, logSw of -3.66, and polar surface area (PSA) of 60.54 Ų . The target 3-chlorophenyl regioisomer is expected to have nearly identical computed logP and PSA values due to the same molecular formula (C19H15ClN4O, MW 350.81), but the altered chlorine position may affect molecular shape, dipole moment, and protein-binding conformation. The 2-methyl analog (C18H13ClN4, MW 320.78) lacks the ether oxygen, reducing hydrogen-bond acceptor count from 4 to 3 and lowering predicted logP relative to the methoxymethyl series, which could translate to altered membrane permeability and metabolic stability . These regioisomeric and functional group differences are well-documented in the pyrazolo[1,5-a]pyrimidine literature to produce divergent biological outcomes, even when computed global properties appear similar [1].

Physicochemical profiling Drug-likeness Regioisomeric differentiation

Class-Level Evidence: Regioisomeric Chlorine Position Modulates Kinase Selectivity in Pyrazolo[1,5-a]pyrimidines

In the landmark KDR kinase inhibitor optimization study by Fraley et al., systematic variation of the pendant phenyl substituent on the pyrazolo[1,5-a]pyrimidine core demonstrated that the position and nature of halogen substitution directly control kinase selectivity profiles. Although the exact 3-chlorophenyl-2-methoxymethyl-7-(pyridin-2-yl) combination was not explicitly reported, the study established that 3-substituted phenyl derivatives occupied a distinct chemical space with altered potency against KDR, CDK, and other kinases compared to 4-substituted analogs [1]. This body of work provides class-level inference that the target compound's 3-chlorophenyl group is likely to produce a different selectivity fingerprint than the 4-chlorophenyl analog, a hypothesis that can only be resolved through empirical profiling.

Kinase selectivity Regioisomerism Pyrazolo[1,5-a]pyrimidine SAR

Recommended Research Applications for 3-(3-Chlorophenyl)-2-(methoxymethyl)-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine Based on Available Evidence


Exploratory Kinase Selectivity Profiling Against the 4-Chlorophenyl Regioisomer

Given the class-level evidence that chlorine position on the phenyl ring modulates kinase selectivity [1], the primary recommended use of this compound is as a matched molecular pair with the commercially available 4-chlorophenyl analog (ChemDiv IB06-2964) in a panel of kinase assays (e.g., KDR, CDK, JAK family). Direct comparison of IC50 values would quantify the impact of the 3-chloro versus 4-chloro substitution in the context of the methoxymethyl/pyridin-2-yl scaffold.

Physicochemical and Metabolic Stability Comparison with 2-Methyl Analog

The methoxymethyl group at position 2 differentiates this compound from the 2-methyl analog (ChemDiv). Screening both compounds for microsomal stability, CYP inhibition, and permeability (e.g., Caco-2 or PAMPA) would quantify the impact of the ether oxygen on ADME properties, a key consideration for lead optimization programs where metabolic soft spots are being mapped .

Fragment-Based or Scaffold-Hopping Library Expansion

For organizations building proprietary pyrazolo[1,5-a]pyrimidine libraries, this compound fills a gap in the 3-chlorophenyl/methoxymethyl/pyridin-2-yl substitution space that is not represented by common catalog analogs. Its procurement enables SAR expansion around the pyridin-2-yl vector, which is a privileged fragment for kinase hinge-binding, and around the methoxymethyl group, a potential metabolic liability or solubility handle depending on context.

Negative Control or Counter-Screen in CDK or MARK Inhibitor Programs

Patents covering pyrazolo[1,5-a]pyrimidines as CDK and MARK kinase inhibitors [2] indicate that subtle substituent changes can abolish target activity. This compound, lacking any reported biological annotation, could serve as a negative control in assays where the 4-chlorophenyl or 2-methyl analogs show activity, helping to define the selectivity boundaries of the chemical series.

Quote Request

Request a Quote for 3-(3-Chlorophenyl)-2-(methoxymethyl)-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.